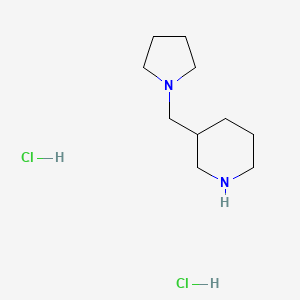

![molecular formula C12H17Cl2NO B1424006 4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride CAS No. 1220033-09-9](/img/structure/B1424006.png)

4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride

Übersicht

Beschreibung

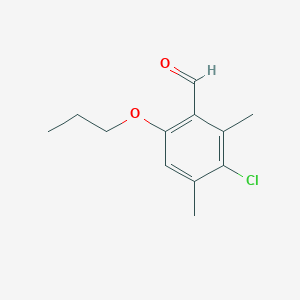

“4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It is a solid substance at room temperature .

Synthesis Analysis

Piperidones, which include “4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .Molecular Structure Analysis

The molecular structure of “4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a benzyl group with a chlorine atom .Physical And Chemical Properties Analysis

“4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” is a solid substance at room temperature. It has a molecular weight of 262.18 .Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

A study explored the synthesis and anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing potent inhibitors of AChE. These compounds, particularly one with an IC50 of 0.56 nM, demonstrated substantial affinity for AChE over BuChE, indicating potential as antidementia agents due to their marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats (Sugimoto et al., 1990).

Energy Expenditure and Metabolic Rate

Research on the non-amphetaminic compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) in rats indicated a thermogenic effect by increasing resting oxygen consumption and energy expenditure, suggesting a role in metabolic rate modulation. This compound also showed potential in reducing body weight gain and food intake through its action on mitochondrial oxygen consumption (Massicot et al., 1985).

Cholesterol Biosynthesis Inhibition

The compound BIBB 515, a potent inhibitor of 2,3-oxidosqualene cyclase, demonstrated dose-dependent lipid-lowering activity in animal models. The study suggested that the lipid-lowering effect of BIBB 515 primarily results from an inhibition of LDL production, offering a novel approach for lipid-lowering therapy (Eisele et al., 1997).

Selective Estrogen Receptor Modulation

A novel compound, identified for its potent estrogen antagonist potency relative to raloxifene in vitro and in vivo, showed significant effects on bone tissues and serum lipids. This compound represents a class known as selective estrogen receptor modulators (SERMs), which have beneficial effects on bone and lipid metabolism while antagonizing estrogen in breast and uterine tissues (Palkowitz et al., 1997).

Zukünftige Richtungen

The future directions for “4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride” and similar compounds likely involve further exploration of their synthesis and potential applications. Piperidines are among the most important synthetic fragments for designing drugs, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

4-[(2-chlorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICNZSBVHUFLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)oxy]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

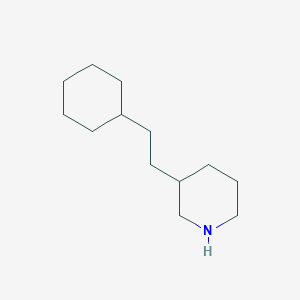

![2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423926.png)

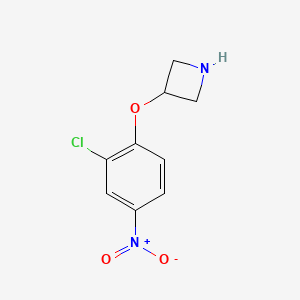

![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423931.png)

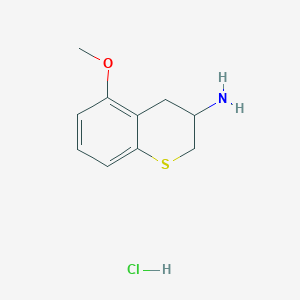

![Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423932.png)

![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)

![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)

![N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide](/img/structure/B1423935.png)